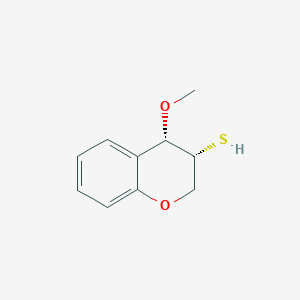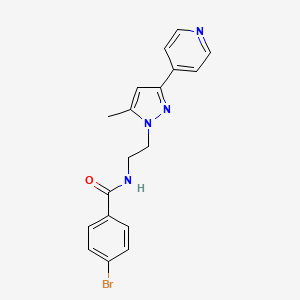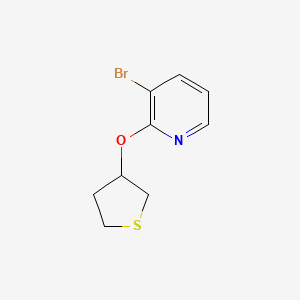![molecular formula C13H12BrNO2 B3004047 1-[2-(4-溴苯氧基)乙基]-1,2-二氢吡啶-2-酮 CAS No. 489443-66-5](/img/structure/B3004047.png)
1-[2-(4-溴苯氧基)乙基]-1,2-二氢吡啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenoxy substituent suggests potential for further chemical modifications, given the reactivity of the bromine atom.
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives has been explored in various studies. For instance, the formation of 2-bromomethyl 1,4-dihydropyridines is achieved by reacting the parent compound with pyridinium bromide perbromide, as confirmed by NMR spectroscopy . Additionally, a phosphine-catalyzed [4 + 2] annulation process has been used to synthesize highly functionalized tetrahydropyridines, indicating the versatility of dihydropyridine synthesis .
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structures of dihydropyridine derivatives. For example, the crystal structure of a related compound, ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, reveals a half-chair conformation of the central 1,4-dihydropyridine ring, with significant dihedral angles between the substituents and the core ring . This suggests that the molecular structure of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" may also exhibit distinct conformational features.
Chemical Reactions Analysis
The reactivity of 1,4-dihydropyridine derivatives towards nucleophiles has been studied, with the 2-bromomethyl derivative undergoing reactions with a range of nucleophiles . Selective monobromination of 1,4-dihydropyridines has also been achieved under controlled conditions . These studies indicate that the bromophenoxy substituent in the compound of interest could potentially undergo further chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, polymorphism has been observed in cocrystallization studies, which could affect the physical properties of the compound . The presence of bromine and the potential for hydrogen bonding interactions, as seen in other dihydropyridine derivatives , may influence the compound's solubility, melting point, and stability.
科学研究应用
晶体结构和构象
- 该化合物在中心 1,4-二氢吡啶环中表现出浅沙发构象,溴苯酚环影响其结构。它具有分子内氢键和 C—H⋯O 相互作用,在晶体中形成稳定的分子链 (Mohamed 等,2017)。
合成和化学反应
- 它参与膦催化的 [4 + 2] 环化反应,充当 1,4-偶极子合成子,导致形成高度官能化的四氢吡啶 (Zhu 等,2003)。
- 用于汉奇型 N-取代 1,4-二氢吡啶的新型合成方法,该方法还表现出强荧光特性 (Cui 等,2007)。
分子结构和稳定性
- 该化合物的分子构象由分子内 O—H⋯O 氢键稳定,影响晶体堆积和各种分子基序的形成 (Mohamed 等,2015)。
化学转化和合成
- 它通过化学转化(如二硫代亚钠还原)在形成 1,2-二氢吡啶衍生物中发挥作用 (Lounasmaa 等,1991)。
放射性标记和新剂的合成
- 一种相关化合物合成、纯化和放射性标记的方法展示了其在放射性药物研究中的潜力 (Abbas 等,1991)。
抗氧化和生物膜抑制活性
- 该化合物的衍生物显示出显着的抗氧化和生物膜抑制特性,在医学研究中具有潜在意义 (Sheikh 等,2021)。
抗菌评估
- 从该化合物合成的某些衍生物表现出抗菌活性,突出了其在开发新型抗菌剂中的相关性 (El‐Kazak 等,2013)。
在合成新型杂环化合物中的作用
- 它用于 1,4-二氢吡啶衍生物的一锅合成,有助于发现具有潜在化学应用的新型杂环化合物 (Shashi 等,2020)。
安全和危害
作用机制
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. The compound is a liquid at room temperature, with a boiling point of 138-140 °C/1.2 mmHg and a density of 1.304 g/mL at 25 °C .
属性
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGTWWJXBJYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
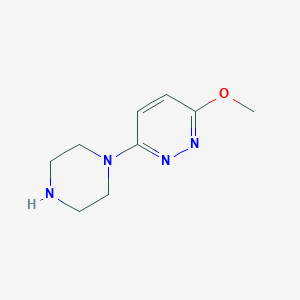
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

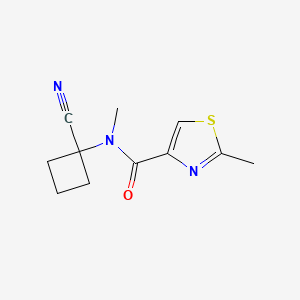
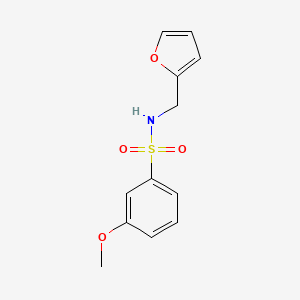
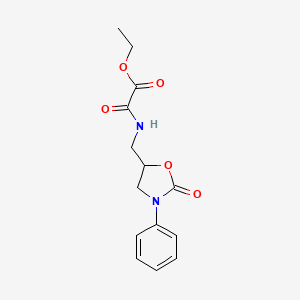
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)
